molecular formula C11H15ClN2S B5865985 N-(tert-butyl)-N'-(3-chlorophenyl)thiourea

N-(tert-butyl)-N'-(3-chlorophenyl)thiourea

Cat. No. B5865985
M. Wt: 242.77 g/mol
InChI Key: BBZZIWUCSXSOHY-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N'-(3-chlorophenyl)thiourea is a chemical compound that has been used in scientific research for several decades. It is a thiourea derivative that has been synthesized for its potential use as an herbicide, but it has also been found to have other applications in the field of biochemistry.

Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

N-(tert-butyl)-N'-(3-chlorophenyl)thiourea derivatives have been studied for their anti-cholinesterase activity, particularly against acetylcholinesterase and butyrylcholinesterase. These compounds are also investigated for their potential as sensing probes for detecting toxic metals like mercury using spectrofluorimetric techniques. One specific derivative showed notable enzyme inhibition and moderate sensitivity in fluorescence studies (Rahman et al., 2021).

Insecticidal Activity

Thiourea derivatives, including those similar to this compound, have been identified for their high insecticidal and acaricidal activities. Research into the radiosynthesis of these compounds, focusing on their potential as insecticides, has been conducted (Knox, Toia, & Casida, 1992).

Crystal Structure Analysis

The crystal structure of thiourea derivatives, including those similar to this compound, has been analyzed to understand their molecular configurations and potential applications in various fields, such as material science (Xia et al., 2009).

Catalysis in Organic Reactions

Primary amine-thioureas based on tert-butyl esters of natural amino acids, related to this compound, have been synthesized and evaluated as catalysts in Michael additions. These derivatives have shown significant activity in facilitating certain organic reactions with high enantioselectivity (Kokotos & Kokotos, 2009).

Potential in Anticancer Research

Some derivatives of thiourea, including those related to this compound, have been explored in the field of anticancer research. Studies suggest that forming complexes with metals can enhance the drug's action due to improved permeability to the target site (Ruswanto et al., 2021).

Antioxidant and Enzyme Inhibition

Unsymmetrical thiourea derivatives have been investigated for their antioxidant and enzyme inhibition potentials. These studies contribute to understanding how such compounds can be used in medical and biochemical applications (Rahman et al., 2020).

properties

IUPAC Name

1-tert-butyl-3-(3-chlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2S/c1-11(2,3)14-10(15)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZZIWUCSXSOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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